molecular formula C12H13NO2 B8417927 1-(5-Methoxy-1H-indol-2-yl)-1-propanone

1-(5-Methoxy-1H-indol-2-yl)-1-propanone

Cat. No.: B8417927
M. Wt: 203.24 g/mol
InChI Key: YIAQKEBIRYKMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methoxy-1H-indol-2-yl)-1-propanone is a synthetic indole-derived compound featuring a propanone (ketone) group at the indole’s 2-position and a methoxy substituent at the 5-position of the indole ring. It is primarily studied in the context of melatonin receptor ligand development due to its structural similarity to melatonin, a hormone regulating circadian rhythms . The compound is synthesized via multi-step reactions, including condensation and cyclization processes, and serves as a critical intermediate for analytical method development to detect contaminants in melatonin preparations . Its crystal structure, resolved using X-ray crystallography, reveals a planar indole system with the propanone moiety oriented perpendicularly, influencing its receptor-binding properties .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(5-methoxy-1H-indol-2-yl)propan-1-one

InChI

InChI=1S/C12H13NO2/c1-3-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3

InChI Key

YIAQKEBIRYKMRR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 1-(5-Methoxy-1H-indol-2-yl)-1-propanone and Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
This compound Indole 5-Methoxy, 2-propanone Ketone, Methoxy
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Indane 5-Indenyl, 2-phenyl-pyrrolidinyl Cathinone, Pyrrolidine
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone Indole + Imidazole 3-Propanone, 5-methylimidazole, 1-methylindole Ketone, Imidazole
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone Pyrazole 5-Hydroxy, 3-methyl, 4-propanone Ketone, Hydroxyl
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone Dihydrochalcone 3,4-Dimethoxyphenyl, 2,4,6-trimethoxyphenyl Ketone, Multiple Methoxy
3-Methylmethcathinone (3-MMC) Cathinone 3-Methylphenyl, 2-methylamino Amino-ketone

Key Observations :

  • The title compound’s indole-methoxy-propanone scaffold distinguishes it from cathinone derivatives (e.g., 3-MMC), which feature a β-keto-amphetamine structure .
  • Unlike dihydrochalcones (e.g., compound 2 in ), the title compound lacks a second aromatic ring but shares methoxy groups that enhance lipophilicity and receptor affinity .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
This compound C12H13NO2 215.24 Not reported ~2.1
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone C16H17N3O 267.33 Not reported ~1.8
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone C13H14N2O2 230.26 Not reported ~1.5
1-Phenyl-1-propanone C9H10O 134.18 -167.2 (liquid) 1.5

Key Observations :

  • The title compound’s molecular weight (~215 g/mol) and moderate LogP (~2.1) suggest favorable bioavailability compared to bulkier analogues like the dihydrochalcone derivatives (e.g., compound 2 in , MW 386.4) .

Pharmacological and Functional Comparisons

  • Melatonin Receptor Affinity: The title compound’s indole-propanone structure mimics melatonin’s core, enabling interactions with MT1/MT2 receptors. In contrast, cathinone derivatives (e.g., 3-MMC) target monoamine transporters (e.g., dopamine, serotonin), inducing psychoactive effects .
  • Psychoactivity vs.

Key Observations :

  • The title compound’s synthesis relies on indole functionalization, whereas cathinones (e.g., 3-MMC) are synthesized via reductive amination of β-keto precursors .
  • X-ray crystallography () and advanced NMR techniques are critical for resolving the stereoelectronic effects of substituents in indole derivatives.

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